molecular formula C16H29NO2 B8702598 (3-Dodecylisoxazol-5-yl)methanol CAS No. 138254-90-7

(3-Dodecylisoxazol-5-yl)methanol

Cat. No.: B8702598
CAS No.: 138254-90-7
M. Wt: 267.41 g/mol
InChI Key: CHIUIWQJXDAZBR-UHFFFAOYSA-N
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Description

(3-Dodecylisoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the dodecyl group in this compound enhances its hydrophobic properties, making it useful in various applications.

Preparation Methods

The synthesis of (3-Dodecylisoxazol-5-yl)methanol typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring. The reaction conditions usually require a solvent such as methanol and a base like sodium methoxide at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Dodecylisoxazol-5-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(3-Dodecylisoxazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Dodecylisoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The dodecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .

Comparison with Similar Compounds

Similar compounds to (3-Dodecylisoxazol-5-yl)methanol include other isoxazole derivatives with varying alkyl or functional groups. For example:

    5-Isoxazolemethanol, 3-hexyl-: A shorter alkyl chain that may have different hydrophobic properties.

    5-Isoxazolemethanol, 3-octyl-: An intermediate alkyl chain length with properties between the hexyl and dodecyl derivatives.

    5-Isoxazolemethanol, 3-phenyl-:

Properties

CAS No.

138254-90-7

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

(3-dodecyl-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)19-17-15/h13,18H,2-12,14H2,1H3

InChI Key

CHIUIWQJXDAZBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=NOC(=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-nitrotridecane (10.5 g) and O-trimethylsilyl-propynol (5.88 g) in dry benzene (100 ml) was added dropwise a solution of freshly distilled phenylisocyanate (10.9 g) and triethylamine (5.56 g) in dry benzene (40 ml) at 40° C., with mechanical stirring. The mixture was heated to 60° C. for 3.5 hr, cooled, and filtered. The filtrate was evaporated, taken up in tetrahydrofuran (300 ml) and 1.0M tetrabutylammonium fluoride (8 ml) was added. After 30 mins, the mixture was evaporated and the residue was purified by flash chromatography (silica gel, 2% methanol:dichloromethane). The appropriate fractions were collected and evaporated to give 10.5 g (86%) of product, mp 61°-63° C.
Name
1-nitrotridecane
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
O-trimethylsilyl-propynol
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

To a stirred, chilled (+3° C.) solution of 3-dodecyl -5-isoxazole carboxylic acid (24.27 g, 0.08625 mol) and triethylamine (12.0 mL, 0.0861 mol) in dry tetrahydrofuran (600 mL) under nitrogen was added in one portion a chilled (+3° C.) solution of ethyl chloroformate (8.25 mL, 0.0863 mol) in dry tetrahydrofuran (30 mL). A white precipitate formed immediately. The suspension was stirred for 1.25 hours before sodium borohydride (6.54 g, 0.173 mol) was added in portions over 10 minutes. The mixture was stirred for 1.5 hours while warming to room temperature. The mixture was rechilled and carefully quenched with water (350 mL). The organic layer was diluted with dichloromethane. The aqueous layer was washed with THF-CH2Cl2. The organic solutions were combined, dried (Na2SO4), and rotoevaporated. The residue was chromatographed on silica gel (1.5 kg, 70-230 mesh) using petroleum ether-acetone (9:1, 20×1 L) eluent. Fractions 10 to 14 were rotoevaporated from dichloromethane and dried in vacuo to give a white solid; yield 11.1 g (48%); mp 57°-59° C.
Name
3-dodecyl -5-isoxazole carboxylic acid
Quantity
24.27 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.54 g
Type
reactant
Reaction Step Three

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